Physical and chemical properties of Squalene-d6
Physical and chemical properties of Squalene-d6
An In-Depth Technical Guide to the Physical and Chemical Properties of Squalene-d6
Introduction: Beyond the Unlabeled Analogue
Squalene, a naturally occurring triterpenoid, is a pivotal molecule in biochemistry, serving as the precursor to all steroids in animals and plants, including cholesterol and steroid hormones.[1][2] Its utility extends into the pharmaceutical and cosmetic industries, where it is valued as a vaccine adjuvant, a component in drug delivery systems, and a highly effective emollient.[3][4] Squalene-d6, the deuterated isotopologue of squalene, offers researchers a powerful tool that transcends the capabilities of its unlabeled counterpart. By strategically replacing six hydrogen atoms with deuterium, Squalene-d6 becomes an indispensable internal standard for mass spectrometry-based quantification, a tracer for metabolic flux analysis, and a probe for studying reaction mechanisms and oxidative stability.[5][6]
This guide provides a comprehensive overview of the core physical and chemical properties of Squalene-d6. It is designed for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound for its effective application in experimental design and analysis. We will delve into its fundamental properties, analytical methodologies, and the scientific rationale underpinning its use.
PART 1: Core Physicochemical Properties
The foundational characteristics of Squalene-d6 dictate its behavior in various chemical and biological systems. While it shares many properties with native squalene, the increased mass due to deuterium incorporation is its defining feature for analytical applications. The IUPAC name, (6E,10E,14E,18E)-1,1,1-trideuterio-6,10,15,19,23-pentamethyl-2-(trideuteriomethyl)tetracosa-2,6,10,14,18,22-hexaene, specifies the typical placement of the six deuterium atoms on the two terminal methyl groups.[7][]
Data Summary Table
For ease of reference, the key quantitative properties of Squalene-d6 are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₄₄D₆ | [5][][9] |
| Molecular Weight | 416.75 g/mol | [5][][9] |
| Exact Mass | 416.428912071 Da | [7] |
| CAS Number | 1875101-86-2 | [5][7] |
| Unlabeled CAS | 111-02-4 | [5][9] |
| Appearance | Colorless to light yellow oil | [5][] |
| Solubility | Slightly soluble in Chloroform and Hexane; Insoluble in water. | [][10] |
| Storage Conditions | -20°C, under an inert atmosphere, protected from light. | [] |
| Purity (Typical) | >95% (Chemical); >97% (Deuterium atom %) | [] |
PART 2: Synthesis and Enhanced Oxidative Stability
Biosynthetic Production
Modern production of highly pure, uniformly deuterated Squalene-d6 predominantly relies on microbial biosynthesis.[6] Engineered strains of the yeast Saccharomyces cerevisiae, which are modified to be high-yield producers of squalene, are cultivated in a growth medium enriched with deuterium oxide (heavy water).[3][11] This method is advantageous as it allows for the production of squalene with custom levels of deuteration by adjusting the isotopic purity of the growth medium.[4] This biosynthetic approach has largely replaced complex chemical syntheses, offering higher isotopic purity and yield.[11]
Caption: Fig 1. Biosynthesis of Squalene-d6 via engineered yeast.
The Kinetic Isotope Effect: A Source of Chemical Resilience
A significant chemical property altered by deuteration is oxidative stability. The carbon-deuterium (C-D) bond is stronger than the carbon-protium (C-H) bond, leading to a phenomenon known as the kinetic isotope effect.[4] This effect makes the abstraction of a deuterium atom energetically less favorable than the abstraction of a hydrogen atom. Consequently, deuterated squalene exhibits enhanced resistance to oxidation.[6] This is particularly relevant in cosmetic and drug delivery applications, as native squalene can form blemish-causing (comedogenic) peroxides upon exposure to air and UV light.[3][4] Studies have shown that even moderate levels of deuteration (as low as 19%) can significantly inhibit the formation of these harmful peroxides.[3]
PART 3: Analytical Methodologies and Protocols
The primary application of Squalene-d6 is as an internal standard for the accurate quantification of native squalene in complex matrices using isotopic dilution mass spectrometry.
The Challenge of Co-elution in Gas Chromatography
A critical point for any researcher to understand is that Squalene-d6 and unlabeled squalene have virtually identical physicochemical properties, such as polarity and boiling point. As a result, they cannot be separated chromatographically under standard gas chromatography (GC) conditions and will co-elute as a single peak.[12] Attempting to achieve baseline separation is impractical and unnecessary.
The Solution: Mass Spectral Differentiation
The analytical power comes not from chromatographic separation but from the mass spectrometer's ability to differentiate the two compounds based on their mass-to-charge (m/z) ratio.[12] Squalene-d6 is 6 Daltons heavier than squalene. By using selected ion monitoring (SIM) or by extracting specific ions from a full-scan acquisition, the instrument can generate distinct chromatograms for squalene and Squalene-d6, allowing for independent quantification.
Caption: Fig 2. GC-MS workflow for Squalene quantification using Squalene-d6.
Protocol: Quantification of Squalene in Oil Matrix via GC-MS
This protocol provides a validated methodology for determining squalene concentration in a lipid-rich sample, such as vegetable oil or a cosmetic formulation.
1. Materials and Reagents:
-
Squalene-d6 (Internal Standard, IS)
-
Squalene (Analytical Standard for calibration)
-
n-Hexane (GC grade or higher)
-
Anhydrous Sodium Sulfate
-
Class A volumetric flasks, pipettes, and autosampler vials
2. Preparation of Standard Solutions:
-
IS Stock Solution (e.g., 1 mg/mL): Accurately weigh ~25 mg of Squalene-d6 into a 25 mL volumetric flask and dilute to volume with n-hexane. Store at -20°C.
-
Calibration Standard Stock (e.g., 1 mg/mL): Prepare a stock solution of unlabeled squalene in n-hexane in the same manner.
-
Calibration Curve Standards: Create a series of calibration standards by serial dilution of the Squalene stock solution. A typical range is 5-500 µg/mL.[13] Spike each calibration standard with a fixed amount of the Squalene-d6 IS solution (e.g., to a final concentration of 100 µg/mL). This ensures the IS concentration is constant across all standards and samples.
3. Sample Preparation:
-
Accurately weigh approximately 100 mg of the oil sample into a 15 mL centrifuge tube.
-
Add a precise volume of the Squalene-d6 IS stock solution. The amount should be chosen to yield a peak area comparable to that of the endogenous squalene in the sample.
-
Add 5 mL of n-hexane. Vortex vigorously for 2 minutes to extract the lipids.
-
Centrifuge at 3000 x g for 10 minutes to pellet any insoluble material.
-
Transfer the hexane supernatant to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to an autosampler vial for analysis.
4. GC-MS Instrumentation and Conditions:
-
Instrument: Gas chromatograph coupled to a Mass Spectrometer.
-
Column: A low-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injection: 1 µL, Split mode (e.g., 10:1 split ratio).[13]
-
Injector Temperature: 280°C.[13]
-
Carrier Gas: Helium at a constant flow rate of ~1.2 mL/min.
-
Oven Program: Initial temperature of 180°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 10 min. (This program should be optimized for the specific instrument and column).
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor m/z for Squalene (e.g., 410.4, 81.1, 69.1).
-
Monitor m/z for Squalene-d6 (e.g., 416.4, 84.1, 72.1). Note: The exact ions should be confirmed by injecting pure standards.
-
5. Data Analysis and Causality:
-
Integrate the peak areas for the selected ions for both squalene and Squalene-d6.
-
Rationale: The use of an internal standard is critical. It corrects for variations in sample volume, injection inconsistencies, and matrix effects during ionization. Any loss of analyte during sample prep will be mirrored by a proportional loss of the IS, keeping their ratio constant.
-
Construct a calibration curve by plotting the ratio of (Squalene Peak Area / Squalene-d6 Peak Area) against the concentration of the squalene standards.
-
Calculate the concentration of squalene in the unknown sample using the peak area ratio from the sample and the linear regression equation from the calibration curve.
PART 4: Safety and Handling
As a laboratory chemical, Squalene-d6 requires proper handling to ensure user safety. Its safety profile is considered analogous to that of unlabeled squalene.
-
Primary Hazards: The main toxicological concern is aspiration hazard. If swallowed, the low viscosity liquid can enter the lungs and may be fatal.[14][15][16] It is also classified as a skin and eye irritant.[15]
-
Handling Precautions: Always handle Squalene-d6 in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[15][17]
-
Storage: Store containers tightly sealed in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[14][18] The recommended storage temperature is often 2–8°C or -20°C for long-term stability.[][14]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
Conclusion
Squalene-d6 is a high-value research tool whose utility is derived directly from its isotopic labeling. Its physical properties are nearly identical to its natural analogue, making it an ideal internal standard that behaves consistently during extraction and chromatographic analysis. However, its increased mass provides the crucial distinction needed for mass spectrometric detection, enabling highly accurate and precise quantification. Furthermore, the inherent strength of the C-D bond imparts a greater resistance to oxidation, opening new avenues for research into lipid peroxidation and the development of more stable commercial formulations. A thorough understanding of these properties and the associated analytical principles is paramount for any scientist seeking to leverage the full potential of Squalene-d6 in their work.
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Garcia-Costas, A. M., et al. (2022). The squalene route to C30 carotenoid biosynthesis and the origins of carotenoid biosynthetic pathways. Proceedings of the National Academy of Sciences. Retrieved from [Link].
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Darwish, T. A., et al. (2024). Enhanced oxidative stability of deuterated squalene: the impact of labelling extent on chemical resilience. RSC Publishing. Retrieved from [Link].
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Darwish, T. A., et al. (2023). Deuterated squalene and sterols from modified Saccharomyces cerevisiae. Organic & Biomolecular Chemistry. Retrieved from [Link].
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Darwish, T. A., et al. (2023). Deuterated squalene and sterols from modified Saccharomyces cerevisiae. PubMed. Retrieved from [Link].
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Chen, Z., et al. (2023). Squalene biosynthetic pathways and production strategies. ResearchGate. Retrieved from [Link].
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ResearchGate. (2024). How to use squalene for internal standard for gc-ms analysis and what amount? Retrieved from [Link].
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Japan Customs. (2001). Quantitative Analysis of Squalene. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5280370, Squalene, analytical standard. Retrieved from [Link].
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Bou-Hamdan, M., et al. (2024). Analytical Determination of Squalene in Extra Virgin Olive Oil and Olive Processing By-Products, and Its Valorization as an Ingredient in Functional Food—A Critical Review. MDPI. Retrieved from [Link].
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ARTIS STANDARDS. (n.d.). Squalene D6. Retrieved from [Link].
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ResearchGate. (2025). Is it possible to achieve effective GC/MS separation between squalene and squalene-D6 peaks? Retrieved from [Link].
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Semantic Scholar. (2007). Determination of Squalene Using High-Performance Liquid Chromatography with Diode Array Detection. Retrieved from [Link].
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